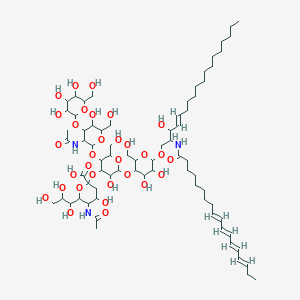
Npg-GM1
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-Parinaroylganglioside G(M1) is a derivative of the ganglioside GM1, a glycosphingolipid that is abundant in the central nervous system. Gangliosides are sialic acid-containing glycosphingolipids that play crucial roles in cell signaling, differentiation, and neuroprotection . N-Parinaroylganglioside G(M1) is particularly interesting due to its potential therapeutic applications in neurodegenerative diseases and its role in cellular processes.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The preparation of N-Parinaroylganglioside G(M1) typically involves the biotransformation of polysialogangliosides such as GD1 and GT1 into monosialogangliosides like GM1. This can be achieved using specific strains of bacteria, such as Cellulosimicrobium sp. 21, which produce sialidase enzymes that catalyze the transformation . The optimal conditions for this biotransformation include a temperature of 30°C and a pH of 7.0, with a substrate concentration of 3% (w/v).
Industrial Production Methods: For large-scale production, methods such as supercritical CO2 extraction and immobilized sialidase techniques are employed. The extraction process involves using supercritical CO2 at 70°C and 30 MPa, with a ratio of 75% ethanol to acetone powder . This method ensures high purity and yield of the ganglioside GM1, which can then be further modified to produce N-Parinaroylganglioside G(M1).
Análisis De Reacciones Químicas
Types of Reactions: N-Parinaroylganglioside G(M1) undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound to enhance its therapeutic properties.
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and substitution reagents like alkyl halides. The conditions for these reactions typically involve controlled temperatures and pH levels to ensure the stability of the compound.
Major Products Formed: The major products formed from these reactions include various derivatives of N-Parinaroylganglioside G(M1) that have enhanced biological activity and stability. These derivatives are crucial for developing new therapeutic agents for neurodegenerative diseases.
Aplicaciones Científicas De Investigación
N-Parinaroylganglioside G(M1) has a wide range of scientific research applications. In chemistry, it is used to study the interactions between glycosphingolipids and other biomolecules. In biology, it plays a role in understanding cell signaling pathways and neuroprotection mechanisms . In medicine, it is being investigated for its potential to treat neurodegenerative diseases such as Alzheimer’s and Parkinson’s . Additionally, it has industrial applications in the development of new drugs and therapeutic agents.
Mecanismo De Acción
The mechanism of action of N-Parinaroylganglioside G(M1) involves its interaction with cell surface receptors and its role in modulating cell signaling pathways. It is known to enhance synaptic plasticity, promote neuroprotection, and suppress neuroinflammation . The molecular targets of this compound include various receptors and enzymes involved in neurodegenerative processes, making it a promising candidate for therapeutic development.
Comparación Con Compuestos Similares
Similar Compounds: Similar compounds to N-Parinaroylganglioside G(M1) include other gangliosides such as GM2 and GM3. These compounds share structural similarities but differ in their sialic acid content and biological functions .
Uniqueness: N-Parinaroylganglioside G(M1) is unique due to its specific modifications that enhance its therapeutic potential. Unlike other gangliosides, it has been shown to have a higher affinity for certain receptors and a more significant impact on neuroprotection and cell signaling . This makes it a valuable compound for developing new treatments for neurodegenerative diseases.
Propiedades
Número CAS |
120418-73-7 |
|---|---|
Fórmula molecular |
C73H123N3O31 |
Peso molecular |
1538.8 g/mol |
Nombre IUPAC |
5-acetamido-2-[5-[3-acetamido-5-hydroxy-6-(hydroxymethyl)-4-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-2-[4,5-dihydroxy-2-(hydroxymethyl)-6-[(E)-3-hydroxy-2-[[(9E,11E,13E,15E)-octadeca-9,11,13,15-tetraenoyl]amino]octadec-4-enoxy]oxan-3-yl]oxy-3-hydroxy-6-(hydroxymethyl)oxan-4-yl]oxy-4-hydroxy-6-(1,2,3-trihydroxypropyl)oxane-2-carboxylic acid |
InChI |
InChI=1S/C73H123N3O31/c1-5-7-9-11-13-15-17-19-20-22-24-26-28-30-32-34-52(87)76-44(45(84)33-31-29-27-25-23-21-18-16-14-12-10-8-6-2)41-98-69-61(94)59(92)63(50(39-80)101-69)103-71-62(95)67(107-73(72(96)97)35-46(85)53(74-42(3)82)66(106-73)55(88)47(86)36-77)64(51(40-81)102-71)104-68-54(75-43(4)83)65(57(90)49(38-79)99-68)105-70-60(93)58(91)56(89)48(37-78)100-70/h7,9,11,13,15,17,19-20,31,33,44-51,53-71,77-81,84-86,88-95H,5-6,8,10,12,14,16,18,21-30,32,34-41H2,1-4H3,(H,74,82)(H,75,83)(H,76,87)(H,96,97)/b9-7+,13-11+,17-15+,20-19+,33-31+ |
Clave InChI |
DQOZMNQCTJNGNS-SKUYKWLDSA-N |
SMILES |
CCCCCCCCCCCCCC=CC(C(COC1C(C(C(C(O1)CO)OC2C(C(C(C(O2)CO)OC3C(C(C(C(O3)CO)O)OC4C(C(C(C(O4)CO)O)O)O)NC(=O)C)OC5(CC(C(C(O5)C(C(CO)O)O)NC(=O)C)O)C(=O)O)O)O)O)NC(=O)CCCCCCCC=CC=CC=CC=CCC)O |
SMILES isomérico |
CCCCCCCCCCCCC/C=C/C(C(COC1C(C(C(C(O1)CO)OC2C(C(C(C(O2)CO)OC3C(C(C(C(O3)CO)O)OC4C(C(C(C(O4)CO)O)O)O)NC(=O)C)OC5(CC(C(C(O5)C(C(CO)O)O)NC(=O)C)O)C(=O)O)O)O)O)NC(=O)CCCCCCC/C=C/C=C/C=C/C=C/CC)O |
SMILES canónico |
CCCCCCCCCCCCCC=CC(C(COC1C(C(C(C(O1)CO)OC2C(C(C(C(O2)CO)OC3C(C(C(C(O3)CO)O)OC4C(C(C(C(O4)CO)O)O)O)NC(=O)C)OC5(CC(C(C(O5)C(C(CO)O)O)NC(=O)C)O)C(=O)O)O)O)O)NC(=O)CCCCCCCC=CC=CC=CC=CCC)O |
Sinónimos |
N-parinaroylganglioside G(M1) N-parinaroylganglioside G(M1), (trans-parinaroyl)-isomer NPG-GM1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.















